Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Description
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
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Biological Activity
Methyl 3-(3,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides an overview of its synthesis, biological evaluations, and relevant findings from recent studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for various pharmacological activities. Its structure includes:
- A quinazoline core which is often associated with kinase inhibition.
- Methoxy groups at the 3 and 5 positions on the phenyl ring, which can enhance lipophilicity and biological activity.
- An isopropylpiperazine moiety , contributing to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the quinazoline scaffold through cyclization reactions.
- Introduction of substituents via nucleophilic substitutions or coupling reactions.
- Final derivatization to achieve the desired methyl ester form.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including:
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound exhibited notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, in one study, derivatives of quinazoline showed IC50 values ranging from 22.76 μM to 45.41 μM against A2780 and HepG2 cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Quinazolines are known for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
- Case Study on MCF7 Cells : A derivative closely related to the compound was tested on MCF7 cells and demonstrated significant cytotoxicity with an IC50 value of approximately 30 μM . The study concluded that modifications on the quinazoline core can enhance biological activity.
- In Vivo Studies : Further investigations into animal models have shown promising results in tumor reduction when administered at specific dosages, suggesting potential for therapeutic applications .
Properties
IUPAC Name |
methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(4-propan-2-ylpiperazin-1-yl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-16(2)27-8-10-28(11-9-27)25-26-22-12-17(24(31)34-5)6-7-21(22)23(30)29(25)18-13-19(32-3)15-20(14-18)33-4/h6-7,12-16H,8-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYFRNTDCWPCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.